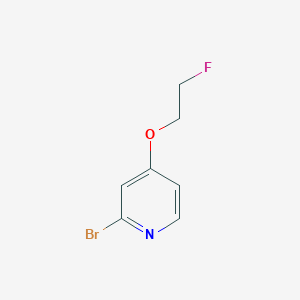

2-Bromo-4-(2-fluoroethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

2-bromo-4-(2-fluoroethoxy)pyridine |

InChI |

InChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2 |

InChI Key |

CAHHYEZKGMFJEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1OCCF)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 2 Fluoroethoxy Pyridine and Its Precursors

Strategies for Regioselective Pyridine (B92270) Bromination

Achieving regioselective bromination of the pyridine ring is a critical first step in the synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine. The inherent electronic properties of pyridine, an electron-deficient heterocycle, make it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), and substitution typically occurs at the 3-position. youtube.com Therefore, specialized strategies are required to direct bromination to the desired 2-position.

Electrophilic Bromination Approaches

Direct electrophilic bromination of pyridine is challenging and often requires harsh conditions, leading to low yields and mixtures of isomers. youtube.comyoutube.com However, the presence of activating groups on the pyridine ring can facilitate this transformation. For pyridine itself, reactions with bromine at high temperatures (300°C) result in very low yields of the meta-substituted product. youtube.com The use of oleum (B3057394) in conjunction with bromine has been reported for the bromination of certain pyridine derivatives. google.com

A more effective approach involves the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of strong acids like oleum. google.com These reagents can provide a more controlled source of electrophilic bromine. For instance, a patented process describes the bromination of pyridine derivatives using DBDMH in the presence of 65% oleum, which offers improved selectivity and is suitable for large-scale production. google.com The reaction temperature for such processes typically ranges from 80 to 125°C. google.com

Another strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of a pyridine-N-oxide. The N-oxide functionality activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. youtube.com Subsequent removal of the oxygen atom can then yield the desired brominated pyridine. youtube.com

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Br₂ | 300°C | Low yield, meta-substitution. | youtube.com |

| Br₂/Oleum | High temperature | Can lead to mixtures of isomers. | google.com |

| DBDMH/Oleum | 80-125°C | Improved selectivity, suitable for large scale. | google.com |

| Pyridine-N-oxide + Brominating Agent | - | Activates the ring for electrophilic attack at C2/C4. | youtube.com |

Directed Metalation and Halogen Dance Techniques for Selective Bromination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. nih.govbaranlab.org This method relies on the use of a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org For pyridine derivatives, a variety of directing groups can be employed, including amides, carbamates, and even halogens. nih.govharvard.edu The resulting lithiated species can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to install a bromine atom at the desired position with high regioselectivity. chemicalbook.com For example, 4-methoxypyridine (B45360) can be selectively brominated at the 2-position by treatment with n-butyllithium in the presence of N,N-dimethylethanolamine, followed by quenching with a bromine source, affording 2-bromo-4-methoxypyridine (B110594) in good yield. chemicalbook.com

The "halogen dance" is another intriguing rearrangement that can be exploited for regioselective bromination. wikipedia.orgacs.orgclockss.org This base-catalyzed isomerization involves the migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgrsc.org The reaction is driven by thermodynamics and can provide access to isomers that are difficult to obtain through other methods. wikipedia.org For instance, treatment of a bromopyridine with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance, leading to a rearranged lithiated species that can be trapped with an electrophile. clockss.orgresearchgate.net This technique has been successfully applied to various brominated heterocycles, including pyridines. researchgate.net

| Technique | Key Principle | Typical Reagents | Advantages | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Deprotonation directed by a functional group. | n-BuLi, s-BuLi, LDA; Electrophilic bromine source. | High regioselectivity. | nih.govbaranlab.orgharvard.edu |

| Halogen Dance | Base-catalyzed migration of a halogen atom. | LDA, KHMDS; Electrophile. | Access to thermodynamically favored isomers. | wikipedia.orgclockss.orgresearchgate.net |

Synthesis via Diazotization-Bromination of Aminopyridines

The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides, provides a reliable route to brominated pyridines. researchgate.netorganic-chemistry.org This two-step process involves the diazotization of an aminopyridine to form a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the corresponding bromopyridine. google.comorgsyn.org

For the synthesis of 2-bromopyridines, 2-aminopyridine (B139424) serves as the starting material. The diazotization is typically carried out at low temperatures (0°C or below) using sodium nitrite (B80452) in a strong acidic medium, such as hydrobromic acid. orgsyn.orgrsc.org The subsequent addition of copper(I) bromide facilitates the displacement of the diazonium group by a bromide ion. google.com A modified procedure for the synthesis of 2-bromo-4-fluoropyridine (B1291336) from 2-aminopyridin-4-ol involves diazotization with sodium nitrite in aqueous HBF4, followed by warming to effect the conversion. chemicalbook.com This method highlights the versatility of the diazotization-bromination sequence for accessing substituted bromopyridines.

Installation of the 2-Fluoroethoxy Moiety

Once the 2-bromo-4-substituted pyridine precursor is in hand, the next critical step is the introduction of the 2-fluoroethoxy group. This can be achieved through several synthetic strategies, primarily involving O-alkylation or transition-metal-catalyzed coupling reactions.

O-Alkylation Reactions Utilizing Fluoroethylating Agents

The Williamson ether synthesis, a classic method for forming ethers, can be adapted to install the 2-fluoroethoxy group onto a 4-hydroxypyridine (B47283) derivative. This O-alkylation reaction involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from a fluoroethylating agent.

A common precursor for this approach is 2-bromo-4-hydroxypyridine (B1272042). The hydroxyl group can be deprotonated using bases such as potassium carbonate. nih.gov The resulting potassium salt can then be reacted with a fluoroethylating agent like 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate to afford this compound. The choice of solvent and reaction temperature can influence the efficiency of the alkylation. While direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, judicious choice of reaction conditions can favor the desired O-alkylation. nih.gov Recent studies have also explored catalyst- and base-free conditions for the N-alkylation of hydroxypyridines, highlighting the nuanced reactivity of these systems. researchgate.net

| Starting Material | Reagents | Product | Key Considerations | Reference |

|---|---|---|---|---|

| 2-Bromo-4-hydroxypyridine | Base (e.g., K₂CO₃), Fluoroethylating agent (e.g., 1-bromo-2-fluoroethane) | This compound | Potential for N-alkylation as a side reaction. | nih.gov |

Transition-Metal-Catalyzed Fluoroethoxylation Reactions (e.g., Pd-catalyzed C-O coupling)

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds. tcichemicals.com Palladium-catalyzed Buchwald-Hartwig amination, for example, has been extended to the formation of aryl ethers. A similar strategy can be envisioned for the synthesis of this compound.

This approach would involve the coupling of a 2,4-dihalopyridine, such as 2-bromo-4-chloropyridine (B1272041) or 2,4-dibromopyridine, with 2-fluoroethanol (B46154) in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.gov The reaction conditions, including the choice of base and solvent, would need to be carefully optimized to favor the desired C-O bond formation and prevent side reactions. While the direct palladium-catalyzed fluoroethoxylation of halopyridines is not extensively documented in the provided search results, the general principles of palladium-catalyzed C-O coupling suggest its feasibility. tcichemicals.comnih.gov This method offers the advantage of potentially using more readily available dihalopyridine precursors.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoroethoxy Incorporation

The introduction of the 2-fluoroethoxy group onto the pyridine ring is effectively achieved through nucleophilic aromatic substitution (SNAr). This strategy relies on the reaction of a suitable nucleophile, in this case, the 2-fluoroethoxide anion, with an activated pyridyl electrophile. A prime precursor for this transformation is 2-bromo-4-fluoropyridine.

The reactivity of halopyridines in SNAr reactions is well-documented. The fluorine atom at the 4-position of 2-bromo-4-fluoropyridine is particularly susceptible to nucleophilic attack. ossila.comnih.govyoutube.com This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, rendering the carbon atom at the 4-position highly electrophilic. youtube.com The attack of a nucleophile at this position leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which then expels the fluoride (B91410) leaving group to restore aromaticity. nih.gov

The reaction is typically carried out by treating 2-bromo-4-fluoropyridine with 2-fluoroethanol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), serves to deprotonate the 2-fluoroethanol, generating the more potent 2-fluoroethoxide nucleophile. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can effectively solvate the cation without solvating the nucleophile, thus enhancing its reactivity.

Table 1: Representative SNAr Reaction for this compound Synthesis

| Starting Material | Reagent | Base | Solvent | Product |

| 2-Bromo-4-fluoropyridine | 2-Fluoroethanol | NaH | DMF | This compound |

This method offers a direct and efficient route to the target molecule, leveraging the differential reactivity of the two halogen substituents on the pyridine ring. The bromine atom at the 2-position is significantly less reactive towards nucleophilic substitution under these conditions, allowing for selective functionalization at the 4-position. This retained bromine atom is a valuable handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further molecular diversification. ossila.com

Convergent and Divergent Synthetic Pathways to this compound

Modular Synthesis Approaches

A modular synthesis breaks down the target molecule into key building blocks, or "modules," which are synthesized independently and then combined in the final stages. This approach allows for flexibility and the easy generation of a library of related compounds by simply swapping out one of the modules. documentsdelivered.comresearchgate.netrsc.orgjst.go.jp

For this compound, a modular approach could involve the synthesis of two primary fragments: a pre-functionalized bromo-containing pyridine core and the 2-fluoroethoxy side chain. For instance, a 2-bromo-4-hydroxypyridine module could be prepared and subsequently coupled with a 2-fluoroethyl-containing electrophile (e.g., 2-fluoroethyl tosylate) in a Williamson ether synthesis.

Alternatively, a more advanced modular strategy could involve a multi-component reaction where the pyridine ring itself is constructed from simpler, acyclic precursors in a convergent manner. rsc.org

Table 2: Hypothetical Modular Synthesis of 2,4-Disubstituted Pyridines

| Module A | Module B | Coupling Strategy | Resulting Core |

| Bromo-substituted enone | Enamine | Cyclocondensation | 2-Bromo-4-substituted pyridine |

| α,β-Unsaturated ketoxime | Alkenylboronic acid | Cu-catalyzed cascade | Substituted pyridine |

While specific literature for the modular synthesis of this compound is not prominent, established methods for creating 2,4-disubstituted pyridines provide a clear blueprint for how such a strategy could be developed. documentsdelivered.comjst.go.jp

One-Pot and Multicomponent Reaction Sequences

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. lookchem.comnih.govwhiterose.ac.uk Multicomponent reactions (MCRs), a subset of one-pot reactions, involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. rsc.org

A hypothetical one-pot synthesis of this compound could start from a more readily available precursor, such as 2-aminopyridine. A sequence could be envisioned involving:

Diazotization of 2-aminopyridine to form a diazonium salt, followed by bromination (Sandmeyer-type reaction) to yield 2-bromopyridine (B144113). orgsyn.orggoogle.com

Subsequent directed functionalization at the 4-position. For example, a "halogen dance" reaction could be employed to introduce an iodine atom at the 4-position of 2-bromopyridine, which could then be converted to the desired fluoroethoxy group. researchgate.netpatsnap.com

While a true multicomponent reaction to directly assemble this compound from simple acyclic precursors would be highly innovative, current literature points more towards the functionalization of a pre-formed pyridine ring. However, the development of novel MCRs for polysubstituted pyridines is an active area of research, and future methodologies may enable the direct construction of this target molecule. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 2 Fluoroethoxy Pyridine

Reactivity of the Bromine Atom at the 2-Position

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement and participation in a variety of cross-coupling reactions. This reactivity is a cornerstone of its application in synthetic organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-bromo-4-(2-fluoroethoxy)pyridine, these reactions primarily involve the substitution of the bromine atom.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are important scaffolds in many pharmaceuticals and functional materials. mdpi.com

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyridine ring. The general reaction scheme involves the reaction of this compound with a suitable boronic acid or boronic ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand like RuPhos has been shown to be effective for the coupling of 2-halopyridines. claremont.edu The reaction conditions can be tailored to favor either selective mono-arylation or exhaustive di-arylation in cases of di-halogenated pyridines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromopyridine (B144113) Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Phenylpyridine | 95 |

| 2 | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 94 nih.gov |

| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Substituted 2,6-dimethylpyridines | - beilstein-journals.org |

This table presents representative examples of Suzuki-Miyaura reactions involving brominated pyridines to illustrate the general applicability and conditions for this type of transformation. Specific data for this compound was not available in the search results.

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organozinc compound. nih.gov Organozinc reagents are known for their high functional group tolerance and reactivity. units.it

For this compound, a Negishi coupling would involve its reaction with a pre-formed organozinc reagent or an in situ generated one. The preparation of organozinc reagents can be achieved through the direct insertion of zinc metal into an organic halide or via transmetalation. units.it For example, 2-pyridylzinc bromide has been successfully used in cross-coupling reactions with aryl halides. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. The choice of ligand is critical to prevent undesired side reactions like β-hydride elimination. nih.gov

Table 2: Illustrative Negishi Coupling Reactions

| Entry | Organohalide | Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) |

| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | 2-Isopropylbenzonitrile | 92 nih.gov |

| 2 | 4-Bromobiphenyl | (4-Carboethoxybutyl)zinc iodide | Pd(dba)₂ / P(2-furyl)₃ | THF | 4-(4-Carboethoxybutyl)biphenyl | 91 |

| 3 | 1-Bromo-2,4-difluorobenzene | Prepared in situ | Pd(OAc)₂ / SPhos | THF | 2,4-Difluorophenylzinc bromide intermediate | - units.it |

This table showcases examples of Negishi couplings to demonstrate the reaction's scope. Specific examples involving this compound were not found in the provided search results.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for the synthesis of substituted alkynes. nih.gov This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk

In the case of this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety at the 2-position. This is a valuable transformation as the resulting alkynylpyridine can serve as a versatile intermediate for further synthetic modifications. For instance, 2-bromo-4-fluoropyridine (B1291336) has been used to synthesize bis(pyridine) ligands via Sonogashira coupling with 1,2-ethynylbenzene. ossila.com The reaction conditions can be optimized to be performed even in aqueous media and on complex substrates like proteins. nih.gov

Table 3: Examples of Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | - soton.ac.uk |

| 2 | 5-(Bromomethylene) DHP | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Acetylene-substituted DHP | 90 nih.gov |

| 3 | 4-Iodo-7-methoxy-coumarin | Propargyl alcohol | Pd complex | - | Aqueous | Coupled coumarin (B35378) derivative | >95% conversion nih.gov |

This table provides examples of Sonogashira couplings to illustrate the reaction's utility. Specific data for this compound was not available in the search results.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the organostannanes are often stable and easily handled.

For this compound, a Stille coupling would allow for the introduction of various organic groups (alkyl, vinyl, aryl, etc.) at the 2-position by reacting it with an appropriate organotin reagent. For example, 2,2'-bipyridine (B1663995) ligands have been synthesized from 2-bromo-4-fluoropyridine by reacting it with bis(tributyltin) through a Stille coupling. ossila.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a powerful tool in organic synthesis, particularly for the preparation of aryl amines, which are prevalent in pharmaceuticals and natural products. mychemblog.com

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base would lead to the corresponding 2-amino-4-(2-fluoroethoxy)pyridine derivative. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, crucially, the phosphine ligand. researchgate.netorganic-chemistry.org Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. researchgate.net

Table 4: Illustrative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl Amine | - wikipedia.org |

| 2 | 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ / Ligand 6 | - | - | N-(Mesityl)pyridin-2-amine | Good researchgate.net |

| 3 | Aryl Chloride | Secondary Amine | (IPr)Pd(acac)Cl | - | - | N,N-Dialkylarylamine | - organic-chemistry.org |

This table presents examples of Buchwald-Hartwig amination to demonstrate the general principles of this C-N bond formation reaction. Specific data for this compound was not available in the search results.

Magnesium-Halogen Exchange and Related Organometallic Transformations

The bromine atom at the C-2 position of this compound is susceptible to magnesium-halogen exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treating the aryl bromide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its highly active lithium chloride adduct (i-PrMgCl·LiCl), to generate a functionalized pyridyl-Grignard reagent.

The rate and efficiency of this exchange are governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom inherently facilitates the exchange compared to analogous benzene (B151609) systems. In this specific molecule, the 4-(2-fluoroethoxy) group exerts a net electron-donating effect through resonance, which could slightly retard the reaction rate compared to an unsubstituted 2-bromopyridine. Conversely, the inductive effect of the fluorine atom in the ethoxy tail withdraws electron density, potentially counteracting this effect to some extent.

Studies on related 2-bromo-4-alkoxypyridines and other substituted bromopyridines demonstrate that the Br/Mg exchange is a viable and efficient method for creating reactive intermediates. nih.govharvard.educlockss.org For instance, the exchange on 2,4-dibromoanisole (B1585499) shows that such transformations are feasible, although regioselectivity can be a challenge in di-substituted systems. nih.gov In the case of this compound, the single bromine atom at the activated C-2 position is expected to undergo a clean exchange.

Once formed, the resulting Grignard reagent, 4-(2-fluoroethoxy)pyridin-2-ylmagnesium bromide, is a potent nucleophile. It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new functional groups at the 2-position of the pyridine ring.

Table 1: Examples of Magnesium-Halogen Exchange on Substituted Bromopyridines

| Substrate | Reagent | Conditions | Product (after electrophilic quench) | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | sBu₂Mg·2LiOR | Toluene, -20°C, 30 min | 5-Bromo-2-allylpyridine (after allylation) | Not specified | nih.gov |

| 2-Bromo-3-iodotriazine | sBuMgCl | -78°C, 10 min | 2,3-Diallyltriazine (double exchange and allylation) | 67% | clockss.org |

| Methyl 4-bromobenzoate | i-PrMgCl·LiCl | THF, 0°C | Methyl 4-(hydroxy(phenyl)methyl)benzoate (after reaction with benzaldehyde) | 90% | clockss.org |

Nucleophilic Displacement Reactions

The displacement of the bromide in this compound via nucleophilic aromatic substitution (SNAr) is another key reaction pathway. The pyridine ring is inherently electron-deficient, which activates positions C-2, C-4, and C-6 towards attack by nucleophiles. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this reaction. researchgate.net

In this molecule, the bromine atom is located at the highly activated C-2 position. The reaction proceeds through the addition of a nucleophile to this position, followed by the elimination of the bromide ion. The reactivity order for leaving groups in SNAr reactions on pyridinium (B92312) ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that bromide is a competent leaving group in these systems. nih.gov

A variety of nucleophiles can be employed in these reactions. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide. For example, studies on other 2-halopyridines have shown successful substitution with sodium thiophenoxide and benzyl (B1604629) alcohol under microwave irradiation, significantly accelerating the reaction. sci-hub.se The 4-(2-fluoroethoxy) group, being electron-donating by resonance, can increase the electron density of the ring, which may slightly decrease the rate of nucleophilic attack compared to an unsubstituted or electron-withdrawn pyridine. However, this effect is generally not strong enough to prevent the reaction with potent nucleophiles.

Reactivity of the Pyridine Nitrogen Atom

N-Oxidation and Subsequent Functionalizations

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, most notably in N-oxidation reactions. Treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid can convert the pyridine to its corresponding N-oxide. arkat-usa.org Patents describe the in-situ generation of peracetic acid for the N-oxidation of 2-chloropyridine (B119429) and 2-bromopyridine, a process that is likely applicable to this substrate. google.com

The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This modification significantly alters the regioselectivity of subsequent reactions. For instance, electrophilic substitution on a pyridine N-oxide is directed to the C-4 position. Furthermore, the N-oxide can be used to facilitate nucleophilic substitution at the C-2 and C-4 positions, often followed by deoxygenation to restore the pyridine ring.

Coordination Chemistry Potential

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal centers. This allows this compound to act as a ligand in coordination chemistry. The electronic properties of the substituents on the pyridine ring modulate the donor ability of the nitrogen atom.

Influence of the 2-Fluoroethoxy Group on Pyridine Reactivity

Electronic Effects (Inductive and Resonance) on Ring Functionalization

The 2-fluoroethoxy group at the 4-position is a key modulator of the reactivity of the pyridine ring, exerting both inductive and resonance effects.

Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This effect increases the electron density at the ortho (C-3 and C-5) and para (C-2 and C-6, relative to the oxygen) positions. As the substituent is at C-4, this resonance donation primarily activates the C-3 and C-5 positions towards electrophilic attack and deactivates the ring towards nucleophilic attack.

Inductive Effect (-I): The oxygen atom is electronegative and withdraws electron density from the pyridine ring through the sigma bond (an inductive effect). This effect is further intensified by the highly electronegative fluorine atom on the terminal carbon of the ethoxy group. The C-F bond polarizes the C-C and C-O bonds, significantly increasing the electron-withdrawing nature of the entire substituent. This inductive pull deactivates the entire ring to electrophilic substitution and activates it towards nucleophilic substitution.

Stability and Transformation Pathways of the Fluoroethoxy Linkage

The 2-fluoroethoxy group at the C4 position of the pyridine ring is a key structural feature influencing the molecule's properties and reactivity. Its stability under various reaction conditions is a critical consideration for its use in multistep syntheses.

The ether linkage itself is generally stable under neutral and basic conditions. However, the presence of the fluorine atom on the ethyl group introduces a potential pathway for degradation under certain circumstances. In a basic solution, for instance, 2-fluoroethanol (B46154) can undergo dehydrofluorination to yield acetaldehyde (B116499) wikipedia.org. While the aromatic ether in this compound is more stable than a simple alkyl ether, strong basic conditions, particularly at elevated temperatures, could potentially lead to cleavage of the C-O bond or elimination reactions involving the fluoroethyl chain.

Acidic conditions, on the other hand, could lead to protonation of the ether oxygen, making the C-O bond more susceptible to nucleophilic attack, although this is generally less facile for aryl ethers compared to alkyl ethers. The stability of the closely related 2,2,2-trifluoroethoxy group on a pyridine ring has been demonstrated in various synthetic transformations, suggesting that the fluoroalkoxy linkage is robust enough for many standard synthetic protocols znaturforsch.com.

It is important to note that while the fluoroethoxy group is generally stable, its reactivity can be influenced by the reaction partners. For example, in reactions involving strong nucleophiles or harsh acidic/basic conditions, the potential for transformation of the fluoroethoxy linkage should be considered and reaction conditions carefully controlled.

Table 1: Predicted Stability of the Fluoroethoxy Linkage under Various Conditions (Based on Analogy)

| Condition | Reagent Example | Predicted Stability of Fluoroethoxy Linkage | Potential Transformation Pathway |

| Strongly Basic | Sodium Hydroxide (concentrated, high temp.) | Moderate to Low | Cleavage of C-O bond, Dehydrofluorination |

| Strongly Acidic | Concentrated Sulfuric Acid | Moderate | Protonation followed by nucleophilic attack |

| Organometallic | n-Butyllithium | High | Generally stable at low temperatures |

| Catalytic Hydrogenation | H₂, Pd/C | High | Generally stable |

Regioselective Functionalization and Site-Selectivity Studies

The presence of three distinct reactive sites on the pyridine ring of this compound—the C2-bromo substituent, and the C3 and C5 protons—makes regioselective functionalization a key aspect of its chemistry.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position researchgate.netresearchgate.net. The alkoxy group is a well-established DMG. In the case of 4-(2-fluoroethoxy)pyridine, the oxygen atom of the ether can coordinate to the lithium atom of an organolithium reagent, directing deprotonation to the C3 and C5 positions.

Given the substitution pattern of this compound, DoM would be expected to occur at the C3 or C5 position. The electronic and steric environment of these two positions will influence the site of metalation. The bromine at C2 is an electron-withdrawing group, which can increase the acidity of the adjacent C3 proton, potentially favoring metalation at this site.

Studies on analogous 4-alkoxypyridines have shown that lithiation can be achieved at the C3 position using lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) harvard.edu. These bases are often preferred over alkyllithiums for pyridines to avoid nucleophilic addition to the pyridine ring google.com. The resulting 3-lithiated species can then be trapped with various electrophiles to introduce a new substituent at the C3 position.

Table 2: Representative Directed Ortho-Metalation Reactions on Analogous 4-Alkoxypyridines

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| 4-Methoxypyridine (B45360) | LDA | (CH₃)₂NCHO | 4-Methoxy-3-pyridinecarboxaldehyde | 75 | harvard.edu |

| 4-Methoxypyridine | n-BuLi/TMEDA | (CH₃)₂S₂ | 3-(Methylthio)-4-methoxypyridine | 68 | harvard.edu |

| 2-Chloro-4-methoxypyridine | LDA | I₂ | 2-Chloro-3-iodo-4-methoxypyridine | 85 | harvard.edu |

The regiochemistry of reactions involving this compound is a delicate balance of electronic and steric effects, as well as the nature of the reagents and reaction conditions.

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r). The bromine atom at the C2 position is a good leaving group and is activated towards substitution by the ring nitrogen. Nucleophilic attack is generally favored at the C2 and C4 positions of the pyridine ring due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom echemi.comstackexchange.com. In this molecule, the C2 position is occupied by a bromine atom, making it the primary site for SNA_r reactions. The 2-fluoroethoxy group at C4 is generally a poor leaving group compared to bromide.

Halogen-Metal Exchange: The C2-bromo substituent can undergo halogen-metal exchange with strong organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This provides a route to a 2-lithiated pyridine species, which can then react with various electrophiles. This method offers an alternative to DoM for functionalization at the C2 position after the bromine has been introduced.

Cross-Coupling Reactions: The C2-bromo bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide a powerful means to introduce a wide variety of carbon-based substituents at the C2 position.

By carefully choosing the reaction type and conditions, it is possible to selectively functionalize this compound at different positions, highlighting its utility as a versatile synthetic intermediate. The interplay between the directing effect of the fluoroethoxy group in DoM and the reactivity of the C-Br bond allows for a range of synthetic strategies to be employed.

Applications of 2 Bromo 4 2 Fluoroethoxy Pyridine As a Versatile Building Block in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a well-established "privileged structure" in drug discovery, present in numerous approved pharmaceuticals. nih.gov Halogenated pyridines, in particular, are crucial intermediates that provide a platform for constructing complex molecular architectures designed to interact with biological targets.

Synthesis of Heterocyclic Scaffolds for Drug Discovery Initiatives

The pyridine ring is a core component of many biologically active heterocyclic systems. Fused heterocycles containing a pyridine ring often exhibit enhanced biological activity and stability, making them attractive targets in pharmaceutical research. bohrium.com The reactivity of the carbon-bromine bond in 2-Bromo-4-(2-fluoroethoxy)pyridine makes it an ideal starting material for synthesizing a variety of these complex scaffolds.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, the bromine atom can be replaced with various carbon-based substituents. This allows for the construction of bi-aryl systems or the introduction of alkynyl groups that can undergo further cyclization reactions. For instance, related 2-bromopyridine (B144113) derivatives are used to prepare furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidine structures, which have shown potential as anticancer agents. nih.gov The synthesis of multisubstituted pyridines and pyrazolopyridines, which are investigated as potential CDK2 inhibitors, also relies on the strategic functionalization of pyridine precursors. nih.gov The fluoroethoxy group on the pyridine ring can influence the electronic properties and reactivity of the molecule during these synthetic transformations and can contribute to the biological profile of the final heterocyclic product.

| Reaction Type | Starting Material Feature | Resulting Scaffold Example | Potential Application |

| Suzuki Coupling | 2-Bromo position | 3-Aryl-pyridines | CDK2 Inhibitors guidechem.com |

| Intramolecular Cyclization | Functionalized substituents | Furo[2,3-b]pyridines | Anticancer Agents nih.gov |

| Condensation Reactions | Pyridine nitrogen and substituents | Pyrazolopyridines | CDK2 Inhibitors nih.gov |

| Metal-free C-F activation | Fluoro- and Bromo- positions | Substituted Aminopyridines | Pharmaceutical Intermediates rsc.org |

Design of Ligands for Biomolecular Targets (e.g., acetylcholine (B1216132) receptor ligands)

This compound is a valuable scaffold for the design of ligands targeting specific biomolecular entities, such as G protein-coupled receptors (GPCRs) and ion channels. A significant area of research is the development of selective ligands for muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are implicated in a range of physiological processes and diseases. fau.denih.govnih.gov

The pyridine moiety is a key pharmacophoric element in many acetylcholine receptor ligands. nih.gov For example, fluorinated pyridine analogues have been synthesized as potent agonists for nicotinic acetylcholine receptors. researchgate.net The synthesis of these ligands often involves Negishi and Suzuki coupling reactions utilizing brominated pyridine intermediates to build the final molecular structure. researchgate.net In the context of M2 muscarinic receptors, which are targets for cardiovascular and central nervous system disorders, novel agonists and fluorescent probes have been developed from functionalized pyridine cores. fau.denih.gov

The utility of this compound in this area lies in its capacity for modification. The bromine atom serves as a handle for introducing other chemical groups necessary for receptor binding and affinity. Simultaneously, the 4-(2-fluoroethoxy) group can form specific interactions within the receptor's binding pocket or improve the drug-like properties of the ligand, such as its metabolic stability or ability to cross the blood-brain barrier.

Role in Agrochemical Development

The pyridine heterocycle is a foundational structural motif in a wide array of modern agrochemicals, including herbicides, insecticides, and fungicides. google.com The specific substituents on the pyridine ring are critical for defining the compound's mode of action, selectivity, and environmental persistence.

Synthesis of Pyridine-Based Herbicides and Pesticides

2-Bromopyridine derivatives are important intermediates in the synthesis of insecticides and other crop protection agents. google.com The strategic placement of a bromine atom allows for the facile introduction of various functional groups through well-established chemical transformations, leading to a diverse library of potential agrochemicals. The presence and position of other substituents, such as the fluoroethoxy group in this compound, are crucial for fine-tuning the biological activity and selectivity of the final product. The introduction of fluorine atoms or fluorine-containing moieties is a common strategy in agrochemical design to enhance efficacy and metabolic stability. Therefore, this compound represents a promising starting material for the development of new, potentially more effective and selective pyridine-based herbicides and pesticides.

| Application Area | Key Structural Feature | Rationale for Use | Example Intermediate |

| Insecticides | Pyridine Ring | Core scaffold for biologically active molecules | 2-Bromopyridine google.com |

| Herbicides/Pesticides | Fluoroethoxy Group | Enhances metabolic stability and biological efficacy | This compound |

Utility in Materials Science and Polymer Chemistry

Beyond life sciences, functionalized pyridines are gaining importance in the field of materials science for the creation of advanced materials with tailored electronic, optical, and physical properties.

Synthesis of Monomers for Advanced Polymer Architectures (e.g., dendrons, enediynes)

The development of advanced polymer materials often requires monomers with specific functionalities that can be incorporated into complex architectures like dendrimers or conjugated polymers. nih.gov Fluorinated polymers, for example, possess unique properties such as thermal and chemical stability and distinct surface characteristics. nih.gov

This compound can serve as a precursor to such specialized monomers. The bromine atom can be utilized in coupling reactions, like the Sonogashira coupling, to create conjugated systems such as enediynes, which are of interest for their electronic properties. ossila.com Furthermore, related dihalogenated pyridines are used to synthesize 2,2'-bipyridine (B1663995) ligands, which can be further functionalized to create organometallic complexes, such as those with iridium, for applications in organic light-emitting diodes (OLEDs). ossila.com The fluoroethoxy group can impart desirable properties to the resulting polymer or material, such as improved processability and solubility, while also tuning its electronic characteristics. This makes this compound a useful building block for designing monomers intended for advanced polymer and material applications.

Components in Optoelectronic and Supramolecular Materials

There is currently no available scientific literature that describes the synthesis or incorporation of this compound into optoelectronic or supramolecular materials. Research on related bromo- and fluoro-substituted pyridines demonstrates their potential in these fields. For instance, other bipyridine ligands derived from different bromopyridines are known to form complexes with metals like iridium and ruthenium, which exhibit phosphorescent properties suitable for Organic Light-Emitting Diodes (OLEDs). ossila.com However, specific studies detailing the role or performance of the 2-fluoroethoxy moiety of the title compound in such materials are absent. Similarly, its application in the design of complex host-guest systems or self-assembling supramolecular structures is not documented.

Development of Ligands and Catalysts for Transition-Metal Chemistry

The potential of this compound as a precursor for specialized ligands and catalysts is yet to be explored in published research. The bromine atom at the 2-position suggests that the compound could undergo various cross-coupling reactions, such as Suzuki or Stille couplings, which are common methods for synthesizing more complex pyridine-based ligands. nih.gov

Design of Bipyridine and Polypyridine Ligands

The synthesis of bipyridine and polypyridine ligands from this compound has not been specifically reported. The general synthetic routes to bipyridines often involve the coupling of bromopyridine precursors. nih.gov For example, the homocoupling of a bromopyridine or a cross-coupling reaction with another pyridine derivative is a standard strategy. The electronic and steric effects of the 4-(2-fluoroethoxy) substituent would likely influence the reactivity of the parent molecule and the properties of any resulting ligands, such as their coordination geometry and the stability of their metal complexes. However, without experimental data, these potential effects remain speculative.

Applications in Homogeneous and Heterogeneous Catalysis

No studies have been published detailing the use of this compound or its derivatives in either homogeneous or heterogeneous catalysis. Polypyridine ligands are crucial in transition-metal catalysis, forming the basis for catalysts used in a wide array of chemical transformations. While it is plausible that ligands derived from this compound could be employed in catalytic applications, no such research has been made publicly available to date.

Theoretical and Computational Investigations of 2 Bromo 4 2 Fluoroethoxy Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of 2-Bromo-4-(2-fluoroethoxy)pyridine is governed by the interplay of the electronegative nitrogen atom in the pyridine (B92270) ring, the electron-withdrawing bromine atom at the 2-position, and the inductive and mesomeric effects of the 4-(2-fluoroethoxy) group. Density Functional Theory (DFT) calculations are instrumental in elucidating these electronic features.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be a π-orbital distributed across the pyridine ring, with significant contributions from the oxygen of the ethoxy group. The LUMO is anticipated to be a π*-orbital, also delocalized over the aromatic system, with a notable coefficient on the carbon atom bonded to the bromine, C2. This localization on the C2-Br bond is indicative of its susceptibility to nucleophilic attack.

The presence of the bromine atom and the fluoroethoxy group significantly modulates the electronic landscape compared to unsubstituted pyridine. The bromine atom, through its inductive effect, withdraws electron density, lowering the energy of both the HOMO and LUMO. The 4-(2-fluoroethoxy) group, with its electron-donating oxygen and electron-withdrawing fluorine, introduces a more complex electronic influence. The oxygen atom can donate a lone pair to the pyridine π-system, raising the HOMO energy, while the fluorine atom's strong inductive effect will be more localized to the side chain.

A calculated molecular electrostatic potential (MEP) map would reveal the distribution of charge. The most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or hydrogen bonding. A region of positive potential, known as a σ-hole, is predicted on the bromine atom, rendering it a potential halogen bond donor.

| Parameter | Predicted Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicative of the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicative of the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Conformational Analysis of the 2-Fluoroethoxy Side Chain

The 2-fluoroethoxy side chain introduces conformational flexibility to the molecule. The rotation around the C-O and C-C bonds of this side chain leads to various conformers with different energies and populations at thermal equilibrium. The key dihedral angles to consider are Ar-O-CH₂-CH₂F and O-CH₂-CH₂-F.

Computational studies on similar fluoroalkoxy aromatic compounds reveal the importance of the "gauche effect," where a gauche conformation (a torsion angle of approximately 60°) can be more stable than the anti conformation (180°). wikipedia.orgchemeurope.com This phenomenon is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org In the case of the O-CH₂-CH₂-F fragment, a gauche arrangement between the oxygen and fluorine atoms is often preferred.

For the Ar-O-CH₂-CH₂F dihedral angle, the most stable conformation is likely to be one where the C-C bond of the side chain is roughly planar with the pyridine ring to maximize π-conjugation with the oxygen lone pairs. However, steric hindrance with the hydrogen atom at the 3-position of the pyridine ring will influence the precise angle.

A potential energy surface scan, calculated by systematically rotating these dihedral angles and computing the energy at each step, can identify the global and local energy minima.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) (Illustrative) | Description |

| Ar-O-CH₂-CH₂ | Planar | 0.0 | The ethoxy group lies in the plane of the pyridine ring. |

| Ar-O-CH₂-CH₂ | Perpendicular | 3.5 | The ethoxy group is perpendicular to the pyridine ring. |

| O-CH₂-CH₂-F | Gauche | 0.0 | The fluorine atom is at a 60° angle to the oxygen atom. chemeurope.com |

| O-CH₂-CH₂-F | Anti | 1.5 | The fluorine atom is at a 180° angle to the oxygen atom. psu.edu |

Prediction of Reactivity and Reaction Mechanisms (e.g., transition state analysis)

The reactivity of this compound is dominated by the chemistry of the substituted pyridine ring, particularly the susceptibility of the 2-bromo position to nucleophilic aromatic substitution (SNAr). Computational methods are invaluable for predicting the regioselectivity and kinetics of such reactions.

Transition state analysis, a cornerstone of computational reaction mechanism studies, can be employed to model the SNAr reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This allows for a quantitative prediction of the reaction rate. For a typical SNAr reaction, the mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the departure of the bromide leaving group. scilit.com In some cases, particularly with less stabilizing substituents, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. youtube.com

Fukui indices, derived from the electron density, can also be used to predict the most electrophilic sites in the molecule, which are the most susceptible to nucleophilic attack. For this compound, the C2 carbon is expected to have the highest Fukui index for nucleophilic attack.

| Reaction Type | Predicted Reactivity | Computational Method |

| Nucleophilic Aromatic Substitution | High at C2 position | Transition State Analysis, Fukui Functions |

| Electrophilic Aromatic Substitution | Low, likely at C3 or C5 | Molecular Electrostatic Potential Analysis |

| Halogen Bonding | Moderate at Bromine atom | σ-hole analysis |

Computational Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for structure elucidation and for understanding the relationship between molecular structure and spectroscopic data.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The predicted shifts for this compound would reflect the electronic environment of each nucleus. The protons on the pyridine ring will show distinct signals due to their different electronic environments. The protons on the fluoroethoxy side chain will exhibit characteristic multiplets due to spin-spin coupling. The 13C chemical shifts will be sensitive to the substitution pattern, with the C2 and C4 carbons showing significant shifts due to the bromine and fluoroethoxy groups, respectively.

IR Vibrational Modes: The IR spectrum can be simulated by calculating the harmonic vibrational frequencies. These calculations predict the positions and intensities of the vibrational bands. Key predicted vibrational modes for this compound would include the C-Br stretch, the C-F stretch, the aromatic C-H stretches, the pyridine ring breathing modes, and the C-O-C stretches of the ether linkage.

| Nucleus | Predicted 13C Chemical Shift (ppm) (Illustrative) |

| C2 | 145 |

| C3 | 110 |

| C4 | 165 |

| C5 | 112 |

| C6 | 150 |

| CH₂O | 68 |

| CH₂F | 82 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Pyridine Ring Stretch | 1600-1450 |

| C-F Stretch | 1100-1000 |

| C-O-C Stretch | 1250-1050 |

| C-Br Stretch | 680-550 |

Quantum Chemical Studies of Halogen Bonding and Intermolecular Interactions

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. quora.com This is due to the presence of a region of positive electrostatic potential, the σ-hole, on the outer surface of the bromine atom along the extension of the C-Br bond.

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool for analyzing halogen bonds and other intermolecular interactions. chemeurope.comresearchgate.net QTAIM analysis of the electron density topology can identify bond critical points (BCPs) between the bromine atom and a Lewis basic atom of an interacting molecule. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interaction. For a typical halogen bond, one would expect a low electron density and a positive Laplacian, characteristic of a closed-shell interaction.

The strength of the halogen bond is influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the positive character of the σ-hole on the bromine atom, making it a better halogen bond donor. The 4-(2-fluoroethoxy) group will also modulate the strength of this interaction through its electronic effects on the ring.

| Interaction Type | Interacting Partner (Example) | Predicted Interaction Energy (kcal/mol) (Illustrative) | Computational Method |

| Halogen Bond | Pyridine (N-atom) | -3.5 | DFT, QTAIM |

| Hydrogen Bond | Water (H-atom) | -4.0 | DFT, QTAIM |

| π-π Stacking | Benzene (B151609) | -2.0 | DFT with dispersion correction |

Analytical and Characterization Methodologies in Research on 2 Bromo 4 2 Fluoroethoxy Pyridine

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the chemical structure of 2-Bromo-4-(2-fluoroethoxy)pyridine is paramount. Advanced spectroscopic methods provide the detailed information necessary for unambiguous structural assignment.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 2-bromopyridine (B144113), the proton signals appear in the aromatic region, with chemical shifts influenced by the bromine atom and the nitrogen in the pyridine (B92270) ring. For this compound, the ethoxy group would introduce additional signals in the aliphatic region, specifically a triplet and a quartet, characteristic of an ethyl group, further split by the fluorine atom. The protons on the pyridine ring would exhibit shifts and coupling patterns consistent with a 2,4-disubstituted pyridine system.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyridine ring will have distinct chemical shifts influenced by the bromine and fluoroethoxy substituents.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would reveal the coupling between adjacent protons on the pyridine ring and within the fluoroethoxy side chain. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of both the aromatic and aliphatic regions of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, further validating the proposed structure.

| ¹H NMR Data for Related Pyridine Derivatives | |

| Compound | Chemical Shift (ppm) and Coupling Constants (Hz) |

| 2-Bromopyridine | δ 8.36 (d), 7.56 (t), 7.49 (d), 7.26 (t) chemicalbook.com |

| 4-Bromopyridine | δ 8.47 (d, J = 4.4 Hz), 7.68 (d, J = 4.4 Hz) mdpi.com |

| 2-Bromo-4-methylpyridine | δ 8.2 (d), 7.1 (s), 7.0 (d) |

This table presents typical ¹H NMR data for related bromopyridine structures to illustrate the expected spectral regions and patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. libretexts.org

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atom or cleavage of the side chain. For this compound, characteristic fragments would likely correspond to the loss of the fluoroethoxy group, the bromine atom, or parts of the ethyl chain. The use of soft ionization techniques, such as electrospray ionization (ESI), can help in observing the intact molecular ion.

| Isotopic Pattern for Bromine-Containing Compounds | |

| Isotope | Relative Abundance |

| ⁷⁹Br | ~50.7% |

| ⁸¹Br | ~49.3% |

This table highlights the natural isotopic abundance of bromine, which leads to a characteristic M+2 peak in the mass spectrum.

X-ray Crystallography for Derivative Structures

While obtaining a single crystal of this compound itself might be challenging, the formation of crystalline derivatives allows for structural elucidation via single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, the crystal structure of derivatives of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine has been successfully determined, offering insights into the spatial arrangement of the bromophenyl-pyridine moiety. researchgate.net Such studies on derivatives of this compound would be invaluable for confirming its absolute structure and understanding its solid-state packing.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of pyridine derivatives. helixchrom.comnih.govhelixchrom.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with the gradient or isocratic conditions optimized to achieve good separation from starting materials and by-products. UV detection is commonly employed for aromatic compounds like pyridine derivatives. helixchrom.com

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is another viable method for purity assessment. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection and identification of the components. The purity of related compounds like 2-bromo-4-iodopyridine (B27774) has been assessed using GC. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and for preliminary purity checks. nih.gov A suitable solvent system would be developed to achieve good separation of the product from other components of the reaction mixture on a silica (B1680970) gel plate.

| Chromatographic Methods for Pyridine Derivatives | |

| Technique | Typical Application |

| HPLC | Purification and quantitative purity assessment helixchrom.comnih.govhelixchrom.com |

| GC | Purity assessment for volatile compounds thermofisher.com |

| TLC | Reaction monitoring and preliminary purity checks nih.gov |

Quantitative Analysis Techniques

For quantitative analysis of this compound, both HPLC and GC can be employed. By using a certified reference standard, a calibration curve can be constructed to determine the concentration of the compound in a sample. Quantitative NMR (qNMR) could also be a powerful tool, where the integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard.

Future Research Directions and Emerging Trends for 2 Bromo 4 2 Fluoroethoxy Pyridine

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine is increasingly being viewed through the lens of green chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions, toxic reagents, and the production of significant waste. rasayanjournal.co.in Consequently, research is actively pursuing more environmentally benign alternatives.

Key areas of exploration in the sustainable synthesis of pyridine-based compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.innih.gov One-pot MCRs are particularly attractive for their efficiency and atom economy. researchgate.netnih.gov

Green Catalysts: The use of heterogeneous catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, is being investigated to facilitate easier separation and recycling of the catalyst, leading to a more sustainable process. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are being explored as methods to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Environmentally Friendly Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives, including water or solvent-free reaction conditions. rasayanjournal.co.inresearchgate.netroyalsocietypublishing.org

The application of these green chemistry principles to the synthesis of this compound holds the promise of developing more cost-effective, safer, and environmentally responsible manufacturing processes.

Integration into Flow Chemistry Systems for Scalable Production

For the large-scale production of this compound, flow chemistry presents a promising alternative to traditional batch processing. Flow chemistry involves the continuous pumping of reactants through a network of tubes and reactors, offering several advantages for industrial applications.

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging and requires process redesign. | Easily scalable by running the system for longer or by parallelizing reactors. nih.gov |

| Safety | Large volumes of reactants can pose safety risks. | Smaller reaction volumes at any given time enhance safety. |

| Control | Difficult to precisely control temperature and mixing. | Superior control over reaction parameters, leading to higher consistency and yield. |

| Efficiency | Can be less efficient due to start-up and shut-down times. | Continuous operation leads to higher throughput and efficiency. |

The integration of the synthesis of this compound into a flow chemistry system could lead to a more streamlined, efficient, and cost-effective manufacturing process, which is particularly important for meeting the demands of pharmaceutical and agrochemical industries. nih.govnih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The functionalization of the pyridine ring is a key area of research, as it allows for the introduction of diverse chemical groups, leading to new derivatives with unique properties. beilstein-journals.org However, the inherent electronic properties of the pyridine ring make certain transformations, such as C-H functionalization, challenging. beilstein-journals.orgrsc.org

Future research will likely focus on:

Direct C-H Functionalization: Developing new catalytic systems, including those based on transition metals like palladium and rhodium, to directly activate and functionalize the C-H bonds of the pyridine ring. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. rsc.org

Regioselective Functionalization: Gaining precise control over the position of functionalization (ortho, meta, or para) is crucial for creating specific isomers with desired biological activities. nih.govresearchgate.netacs.orgnih.gov Strategies involving transient activators, directing groups, and dearomatization-rearomatization processes are being explored to achieve high regioselectivity. nih.govnih.govresearchgate.netnih.gov

Photochemical and Electrosynthetic Methods: Utilizing light or electricity to drive chemical reactions can offer milder and more selective pathways for pyridine functionalization, often under catalyst-free conditions. acs.org

N-Functionalized Pyridinium (B92312) Salts: The use of N-functionalized pyridinium salts as radical precursors is an emerging strategy that allows for regiocontrolled functionalization at the C2 and C4 positions under mild, acid-free conditions. nih.gov

These novel reaction pathways and catalytic systems will expand the synthetic toolbox for creating a wide array of this compound derivatives with tailored properties.

Computational Design and Rational Synthesis of Advanced Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific biological activities. nih.govresearchgate.net By understanding the structure-activity relationships (SAR), researchers can predict the properties of new derivatives and prioritize the synthesis of the most promising candidates. nih.gov

For this compound, computational approaches can be used to:

Predict Binding Affinity: Molecular docking studies can simulate the interaction of designed derivatives with target proteins, helping to identify compounds with high binding affinity. nih.govresearchgate.net

Optimize Pharmacokinetic Properties: Computational models can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of molecules with improved drug-like characteristics.

Design for Selectivity: By comparing the binding modes of a compound with different targets, it is possible to design derivatives with high selectivity for the desired biological target, minimizing off-target effects. nih.gov

The integration of computational design with synthetic chemistry allows for a more targeted and efficient approach to the development of advanced this compound derivatives for various applications. researchgate.netacs.org

Expanded Utility in Interdisciplinary Research Fields

The unique chemical properties of this compound and its derivatives make them valuable building blocks in a variety of interdisciplinary research fields beyond their traditional use in pharmaceuticals.

| Research Field | Potential Applications of this compound Derivatives |

| Agrochemicals | Development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. researchgate.netnih.gov |

| Materials Science | Synthesis of functional materials, such as organic light-emitting diodes (OLEDs), by incorporating the pyridine moiety into larger molecular architectures. ossila.com |

| Catalysis | Design of novel ligands for transition metal catalysts, where the electronic and steric properties of the pyridine ring can be tuned to control the catalyst's activity and selectivity. ossila.comnih.gov |

| Chemical Biology | Creation of chemical probes and tools to study biological processes, such as site-selective protein modification. ossila.com |

As our understanding of the chemistry of functionalized pyridines grows, the potential applications of this compound are expected to expand into new and exciting areas of scientific research and technological development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-4-(2-fluoroethoxy)pyridine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via O-alkylation of 2-bromopyridin-3-ol with 1-bromo-2-fluoroethane using potassium carbonate (K₂CO₃) in acetonitrile under reflux. Purification involves silica gel column chromatography with solvents like heptane/ethyl acetate mixtures . Optimization includes controlling stoichiometry (e.g., excess alkylating agent) and monitoring reaction progress via TLC.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For example, ¹H NMR peaks at δ 4.25–4.34 ppm (m, 2H) and 4.73–4.89 ppm (m, 2H) correspond to the fluoroethoxy group, while aromatic protons appear between δ 7.20–8.01 ppm . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a versatile intermediate for synthesizing ligands targeting neurotransmitter receptors (e.g., vesicular acetylcholine transporters) . Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the fluoroethoxy moiety enhances metabolic stability in drug candidates .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use personal protective equipment (PPE) to avoid inhalation or skin contact. Store in sealed containers under dry, ventilated conditions. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis, and what alternative strategies exist?

- Methodology : Low yields may arise from competing side reactions (e.g., elimination). Strategies include:

- Using phase-transfer catalysts to enhance reactivity.

- Switching to milder bases (e.g., Cs₂CO₃) or polar aprotic solvents (e.g., DMF) to improve alkylation efficiency .

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What factors influence regioselectivity in the functionalization of this compound for cross-coupling reactions?

- Methodology : Regioselectivity is governed by electronic and steric effects. The bromine atom at the 2-position is more reactive in palladium-catalyzed couplings due to its proximity to the electron-withdrawing pyridine nitrogen. Computational studies (DFT) can predict activation barriers for competing reaction pathways .

Q. How do researchers resolve contradictions in reported reaction conditions or spectral data for derivatives of this compound?

- Methodology : Discrepancies in NMR data may arise from solvent effects or impurities. Cross-validate results using:

- Heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity.

- Reproducing reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodology : Scaling up may exacerbate exothermic reactions or purification inefficiencies. Mitigation strategies include:

- Using continuous flow reactors to improve heat dissipation.

- Optimizing flash chromatography gradients or switching to recrystallization for large-scale purification .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and identify decomposition products using LC-MS. Store at –20°C under argon for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.